molecular formula C9H13BO3 B13337289 (3-Cyclopentylfuran-2-yl)boronic acid

(3-Cyclopentylfuran-2-yl)boronic acid

Cat. No.: B13337289
M. Wt: 180.01 g/mol
InChI Key: DWWHTCZEQISTKX-UHFFFAOYSA-N
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Description

(3-Cyclopentylfuran-2-yl)boronic acid is an organoboron compound with the molecular formula C9H13BO3 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopentylfuran-2-yl)boronic acid typically involves the Miyaura borylation reaction. This reaction uses bis(pinacolato)diboron (B2pin2) as the boron source and an appropriate aryl halide or vinyl halide as the starting material. The reaction is catalyzed by a palladium complex, such as PdCl2(dppf), and requires a base like potassium acetate (KOAc) to proceed efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This method allows for the handling and performing of organolithium chemistry on a multigram scale, enabling the synthesis of various compounds with high throughput and efficiency .

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopentylfuran-2-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (3-Cyclopentylfuran-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boron atom in the boronic acid group acts as a Lewis acid, accepting electron pairs from nucleophiles, leading to the formation of stable complexes .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Formylphenylboronic acid
  • 3-Formylphenylboronic acid

Uniqueness

(3-Cyclopentylfuran-2-yl)boronic acid is unique due to its cyclopentyl and furan moieties, which provide distinct steric and electronic properties compared to other boronic acids. These unique features can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis .

Properties

Molecular Formula

C9H13BO3

Molecular Weight

180.01 g/mol

IUPAC Name

(3-cyclopentylfuran-2-yl)boronic acid

InChI

InChI=1S/C9H13BO3/c11-10(12)9-8(5-6-13-9)7-3-1-2-4-7/h5-7,11-12H,1-4H2

InChI Key

DWWHTCZEQISTKX-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CO1)C2CCCC2)(O)O

Origin of Product

United States

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